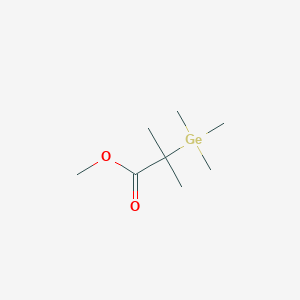
Methyl 2-methyl-2-(trimethylgermyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-2-(trimethylgermyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure with a trimethylgermyl group, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-(trimethylgermyl)propanoate typically involves the esterification of 2-methyl-2-(trimethylgermyl)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous esterification in large reactors, followed by purification steps such as distillation to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-2-(trimethylgermyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: 2-methyl-2-(trimethylgermyl)propanoic acid and methanol.
Reduction: 2-methyl-2-(trimethylgermyl)propanol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-2-(trimethylgermyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trimethylgermyl group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-2-(trimethylgermyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active acid form, which can then interact with biological molecules. The trimethylgermyl group may also play a role in modulating the compound’s activity by affecting its lipophilicity and ability to cross cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simple ester with a similar structure but without the trimethylgermyl group.
Ethyl acetate: Another ester used widely in industry and research.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Uniqueness
Methyl 2-methyl-2-(trimethylgermyl)propanoate is unique due to the presence of the trimethylgermyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specialized applications .
Propiedades
Número CAS |
85248-35-7 |
|---|---|
Fórmula molecular |
C8H18GeO2 |
Peso molecular |
218.86 g/mol |
Nombre IUPAC |
methyl 2-methyl-2-trimethylgermylpropanoate |
InChI |
InChI=1S/C8H18GeO2/c1-8(2,7(10)11-6)9(3,4)5/h1-6H3 |
Clave InChI |
OJIONTXRYLGRAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC)[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)
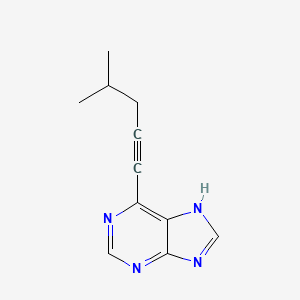
![(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B14413332.png)

![N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413349.png)
![3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B14413350.png)
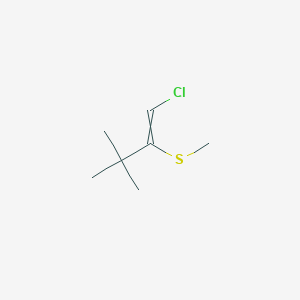
![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
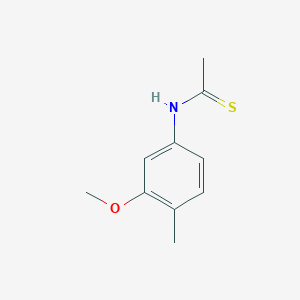

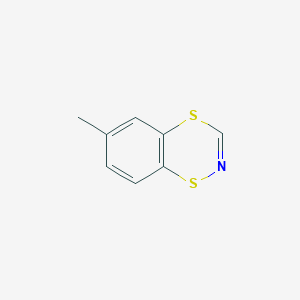
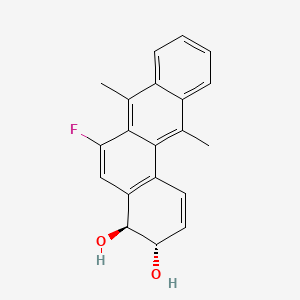
![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
